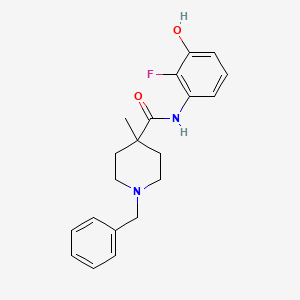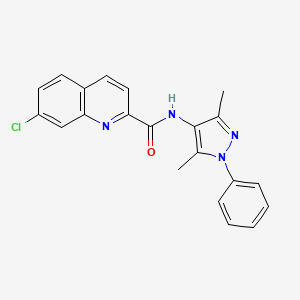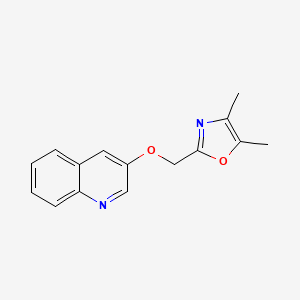
(1-Ethylpyrazol-4-yl) 6-methylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethylpyrazol-4-yl) 6-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with an ethyl group at the 1-position and a pyridine ring substituted with a methyl group at the 6-position and a carboxylate group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrazol-4-yl) 6-methylpyridine-3-carboxylate typically involves the reaction of 1-ethylpyrazole with 6-methylpyridine-3-carboxylic acid or its derivatives. One common method is the esterification of 6-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid, followed by the reaction with 1-ethylpyrazole under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1-Ethylpyrazol-4-yl) 6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
科学的研究の応用
(1-Ethylpyrazol-4-yl) 6-methylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (1-Ethylpyrazol-4-yl) 6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 6-methylpyridine-2-carboxylate: Similar structure but with a different substitution pattern on the pyridine ring.
Methyl 3-isoquinolinecarboxylate: Contains an isoquinoline ring instead of a pyridine ring.
5-methylpicolinic acid: Similar pyridine ring structure but with different functional groups.
Uniqueness
(1-Ethylpyrazol-4-yl) 6-methylpyridine-3-carboxylate is unique due to the presence of both a pyrazole and a pyridine ring, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
(1-ethylpyrazol-4-yl) 6-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-15-8-11(7-14-15)17-12(16)10-5-4-9(2)13-6-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUUCUQLEZHWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyltriazole-4-carboxamide](/img/structure/B7668814.png)
![1-(3-chlorophenyl)-5-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrazol-4-amine](/img/structure/B7668819.png)
![2-[(4,5-dimethylpyrimidin-2-yl)amino]-N-ethylacetamide](/img/structure/B7668830.png)


![1-(2-fluorophenyl)-5-methyl-N-[1-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]ethyl]pyrazol-4-amine](/img/structure/B7668850.png)
![3-[[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7668856.png)
![3-Chloro-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]benzoic acid](/img/structure/B7668861.png)
![1-[4-[[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]methylamino]phenyl]ethanone](/img/structure/B7668875.png)
![2-[5-(1-methyl-5-propan-2-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B7668883.png)
![5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]pentanoic acid](/img/structure/B7668886.png)
![N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7668905.png)


